molecular formula C12H10ClN3O B8408754 (6-Chloro-4,5-dimethyl-pyridazin-3-yl)-pyridin-3-yl-methanone

(6-Chloro-4,5-dimethyl-pyridazin-3-yl)-pyridin-3-yl-methanone

Cat. No. B8408754
M. Wt: 247.68 g/mol
InChI Key: QAYVZPOUBWQASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-4,5-dimethyl-pyridazin-3-yl)-pyridin-3-yl-methanone is a useful research compound. Its molecular formula is C12H10ClN3O and its molecular weight is 247.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-4,5-dimethyl-pyridazin-3-yl)-pyridin-3-yl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-4,5-dimethyl-pyridazin-3-yl)-pyridin-3-yl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

(6-chloro-4,5-dimethylpyridazin-3-yl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H10ClN3O/c1-7-8(2)12(13)16-15-10(7)11(17)9-4-3-5-14-6-9/h3-6H,1-2H3

InChI Key

QAYVZPOUBWQASV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN=C1C(=O)C2=CN=CC=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,6-Dichloro-4,5-dimethyl-pyridazine (1.00 g, 5.65 mmol) is added to an oven-dried, 250-mL round-bottom flask under N2 followed by THF (50 mL) and pyridin-3-yl-acetonitrile (800 mg, 7.68 mmol). The reaction is degassed with a flow of N2 for 30 min. NaHMDS (14.13 mL, 1.0 M, 14.13 mmol) is added and the reaction is stirred for 16 h. The reaction mixture is then transferred to a beaker and stirred vigorously under open to the atmosphere for several hours. The reaction is quenched with saturated sodium bicarbonate solution, and the organics are extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude material is purified via flash chromatography on silica gel (0-20% methanol in CH2Cl2) to afford the title compound (1.3 g, 93%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
14.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
93%

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